Home > Products > Screening Compounds P71246 > Thalidomide-O-C7-acid
Thalidomide-O-C7-acid - 2169266-70-8

Thalidomide-O-C7-acid

Catalog Number: EVT-3045076
CAS Number: 2169266-70-8
Molecular Formula: C21H24N2O7
Molecular Weight: 416.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)

Compound Description: Pomalidomide is a derivative of thalidomide with immunomodulatory, anti-inflammatory, and antiangiogenic properties. It is used in the treatment of multiple myeloma and other hematological malignancies. Pomalidomide acts by binding to cereblon, a component of an E3 ubiquitin ligase complex, and altering its substrate specificity. This leads to the degradation of specific proteins involved in cell growth and survival, such as Ikaros and Aiolos, ultimately inhibiting tumor cell proliferation and angiogenesis. [, ]

2-(1-benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Compound Description: This compound is a thalidomide derivative where a benzyl group is introduced at the nitrogen of the glutarimide ring. Research indicates that this substitution leads to inactivation of the compound's anti-inflammatory activity. []

2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (5c)

Compound Description: This compound is another thalidomide derivative, featuring a 3-chlorobenzyl group substituted at the nitrogen of the glutarimide ring. Research shows that this particular substitution improves the inhibitory activity on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) expression in human keratinocytes (HaCaT cells) compared to the unsubstituted parent compound. Additionally, compound 5c exhibits a stronger potency than thalidomide without significant cytotoxicity at 10 μM. In psoriasis models, 5c demonstrates anti-inflammatory effects by reducing IL-6, IL-8, IL-1β, and IL-24 levels, suggesting its potential as a novel anti-psoriasis agent. []

6-{4-[(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}hexanoic acid (10e)

Compound Description: This compound is a triazolyl thalidomide derivative designed as an anti-fibrosis agent. It exhibits potent inhibitory effects on intracellular calcium activation without showing cytotoxicity. Compound 10e acts as a store-operated calcium entry (SOCE) inhibitor and reverses the migratory ability of transforming growth factor-beta 1 (TGF-β1)-induced myofibroblasts. It promotes the dedifferentiation of myofibroblasts to fibroblasts through cytoskeleton remodeling and restricts myofibroblast activation by targeting Orai1 and TGF-β1/SMAD2/3 signaling pathways. In silico studies indicate a favorable drug-likeness model score for 10e, making it a promising lead compound for developing new fibrosis treatments. []

(E)-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate (3d)

Compound Description: Compound 3d is a hybrid derivative of mycophenolic acid (MPA) and thalidomide developed as a potential immunosuppressive agent. It exhibits an enhanced ability to reduce pro-inflammatory cytokine levels compared to MPA and thalidomide individually. In mixed lymphocyte reaction assays, 3d demonstrates superior activity to MPA. It also shows lower cytotoxicity against Jurkat cells compared to MPA and does not exhibit in vivo genotoxicity. These findings highlight 3d as a promising lead compound for immunosuppressive therapy with improved efficacy and safety compared to current drugs. []

3-acetylamino-N-(2,6-dioxopiperidin-3-yl)-phthalimide

Compound Description: This compound is a synthetic intermediate in the production of pomalidomide. It is prepared from pomalidomide by acylation and deprotection reactions. []

Overview

Thalidomide-O-C7-acid is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn due to its teratogenic effects. This compound has since been repurposed for various medical applications, particularly in the treatment of certain cancers and inflammatory conditions. The specific modification to form Thalidomide-O-C7-acid enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Source

Thalidomide-O-C7-acid is synthesized from thalidomide through various chemical modifications that introduce a heptanoic acid moiety into its structure. The synthesis often employs organic synthesis techniques, including protection-deprotection strategies and coupling reactions, to achieve the desired compound with specific functional groups.

Classification

Thalidomide-O-C7-acid falls under the classification of pharmaceutical compounds and therapeutic agents. It is categorized as an immunomodulatory drug, which means it alters the immune response and has applications in oncology and inflammatory diseases.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C7-acid typically involves several key steps:

  1. Protection of Functional Groups: Initial protection of reactive groups on the thalidomide structure is crucial to prevent unwanted reactions during subsequent steps.
  2. Coupling Reaction: The protected thalidomide is reacted with heptanoic acid or its derivatives to form the ester or amide bond that characterizes Thalidomide-O-C7-acid.
  3. Deprotection: After the coupling reaction, protective groups are removed to yield the final product.

Technical Details

The synthetic routes may vary, but generally include:

  • Use of N-phthalyl glutamic acid or its derivatives as starting materials.
  • Application of dehydrating agents such as acetic anhydride to facilitate ester formation.
  • Employing solvents like chlorobenzene for reaction media under controlled temperatures (typically around 110°C) to enhance yields .
Molecular Structure Analysis

Structure

Thalidomide-O-C7-acid retains the core structure of thalidomide while incorporating a heptanoic acid side chain. The molecular formula can be represented as C20H26N3O5C_{20}H_{26}N_{3}O_{5} with a molecular weight of approximately 423.9 g/mol.

Data

  • IUPAC Name: 4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
  • InChI Key: FCDCMELZMHFKJE-UHFFFAOYSA-N
  • Melting Point: Typically around 275°C for thalidomide derivatives .
Chemical Reactions Analysis

Reactions

Thalidomide-O-C7-acid can participate in various chemical reactions:

  1. Oxidation: It can be oxidized to form hydroxylated derivatives using agents like potassium permanganate.
  2. Reduction: Reduction can modify functional groups, potentially converting ketones to alcohols using sodium borohydride.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution where functional groups are replaced by others .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride.
  • The outcomes depend on specific conditions such as temperature and solvent choice.
Mechanism of Action

The mechanism of action for Thalidomide-O-C7-acid involves its role as a ligand for cereblon, part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and degradation of target proteins involved in inflammatory pathways:

  1. Cereblon Recruitment: Thalidomide-O-C7-acid binds to cereblon, altering its substrate specificity.
  2. Ubiquitination Process: This binding promotes the ubiquitination of proteins like tumor necrosis factor-alpha, reducing inflammation and modulating immune responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but poorly soluble in water .

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in aqueous environments.

Relevant data from physicochemical characterization studies indicate high purity (>96%) achieved through chromatographic techniques .

Applications

Thalidomide-O-C7-acid has several scientific uses:

  1. Oncology: Investigated for its potential in cancer therapies due to its ability to inhibit tumor necrosis factor-alpha and other pro-inflammatory cytokines.
  2. Immunology: Used in research related to immune modulation and inflammatory diseases.
  3. Drug Development: Serves as a building block for synthesizing proteolysis-targeting chimeras (PROTACs), facilitating targeted protein degradation in therapeutic contexts .

Properties

CAS Number

2169266-70-8

Product Name

Thalidomide-O-C7-acid

IUPAC Name

8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid

Molecular Formula

C21H24N2O7

Molecular Weight

416.43

InChI

InChI=1S/C21H24N2O7/c24-16-11-10-14(19(27)22-16)23-20(28)13-7-6-8-15(18(13)21(23)29)30-12-5-3-1-2-4-9-17(25)26/h6-8,14H,1-5,9-12H2,(H,25,26)(H,22,24,27)

InChI Key

QFRXURXVZYAHGC-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.